7-Cyclopropyl-6-methylbenzo[b]thiophene-2-carboxylic acid
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Overview
Description
7-Cyclopropyl-6-methyl-1-benzothiophene-2-carboxylic acid is a heterocyclic compound that belongs to the benzothiophene family. Benzothiophenes are known for their diverse biological activities and are widely used in medicinal chemistry. This compound features a benzothiophene core with a cyclopropyl group at the 7-position, a methyl group at the 6-position, and a carboxylic acid group at the 2-position.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 7-cyclopropyl-6-methyl-1-benzothiophene-2-carboxylic acid can be achieved through various synthetic routes. One common method involves the cyclization of appropriate precursors under specific conditions. For instance, the reaction of 2-chloro-5-nitrobenzaldehyde with ethyl-2-mercaptoacetate in the presence of potassium carbonate at room temperature can yield benzothiophene derivatives . The subsequent hydrolysis of these derivatives in the presence of potassium hydroxide produces the desired carboxylic acid.
Industrial Production Methods: Industrial production of this compound may involve optimized versions of the laboratory synthesis methods, with a focus on scalability, cost-effectiveness, and environmental considerations. The use of continuous flow reactors and green chemistry principles can enhance the efficiency and sustainability of the production process.
Chemical Reactions Analysis
Types of Reactions: 7-Cyclopropyl-6-methyl-1-benzothiophene-2-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or an aldehyde.
Substitution: Electrophilic aromatic substitution reactions can introduce different substituents onto the benzothiophene ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like bromine or chlorine can be used for halogenation reactions under controlled conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce alcohols or aldehydes.
Scientific Research Applications
7-Cyclopropyl-6-methyl-1-benzothiophene-2-carboxylic acid has several scientific research applications, including:
Chemistry: It serves as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It is investigated for its potential use in drug development, particularly for its anti-inflammatory and analgesic effects.
Industry: The compound is used in the development of organic semiconductors and materials science applications.
Mechanism of Action
The mechanism of action of 7-cyclopropyl-6-methyl-1-benzothiophene-2-carboxylic acid involves its interaction with specific molecular targets and pathways. For instance, in its potential anticancer activity, the compound may inhibit key enzymes or receptors involved in cell proliferation and survival. Molecular docking studies have shown that similar benzothiophene derivatives can bind to the active sites of enzymes like VEGFR2, leading to apoptosis and cell cycle arrest .
Comparison with Similar Compounds
Sertaconazole: An antifungal agent with a benzothiophene core.
Raloxifene: A selective estrogen receptor modulator used in the treatment of osteoporosis.
DNTT (Dinaphtho[2,3-b2’,3’-d]thiophene): An organic semiconductor used in electronic devices.
Uniqueness: 7-Cyclopropyl-6-methyl-1-benzothiophene-2-carboxylic acid is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties
Properties
Molecular Formula |
C13H12O2S |
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Molecular Weight |
232.30 g/mol |
IUPAC Name |
7-cyclopropyl-6-methyl-1-benzothiophene-2-carboxylic acid |
InChI |
InChI=1S/C13H12O2S/c1-7-2-3-9-6-10(13(14)15)16-12(9)11(7)8-4-5-8/h2-3,6,8H,4-5H2,1H3,(H,14,15) |
InChI Key |
DLLQHXZXZZYOLZ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C2=C(C=C1)C=C(S2)C(=O)O)C3CC3 |
Origin of Product |
United States |
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